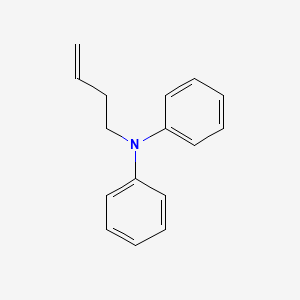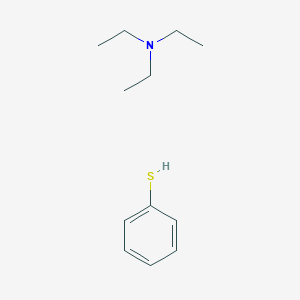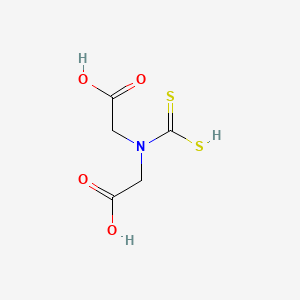
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of carboxymethyl and dithiocarboxy groups attached to the glycine molecule, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- typically involves the reaction of glycine with carboxymethylating and dithiocarboxylating agents. Common reagents used in these reactions include chloroacetic acid for carboxymethylation and carbon disulfide for dithiocarboxylation. The reaction conditions often require a basic environment, such as the presence of sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- can undergo various chemical reactions, including:
Oxidation: The dithiocarboxy group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions may target the carboxymethyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl or dithiocarboxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a precursor for other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxymethyl and dithiocarboxy groups may enhance the compound’s ability to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, N-(carboxymethyl)-: Lacks the dithiocarboxy group, which may result in different chemical and biological properties.
Glycine, N-(dithiocarboxy)-:
Uniqueness
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- is unique due to the presence of both carboxymethyl and dithiocarboxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
36061-59-3 |
|---|---|
Molekularformel |
C5H7NO4S2 |
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
2-[carboxymethyl(dithiocarboxy)amino]acetic acid |
InChI |
InChI=1S/C5H7NO4S2/c7-3(8)1-6(5(11)12)2-4(9)10/h1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
BJAQMRLLCFTCEB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)N(CC(=O)O)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


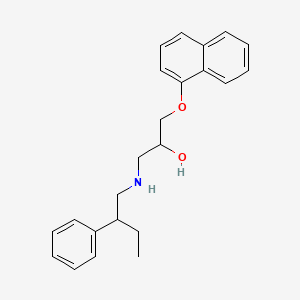
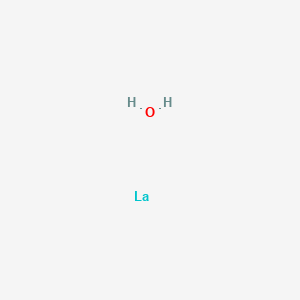
![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
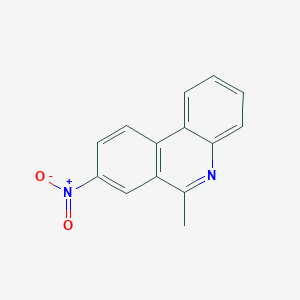
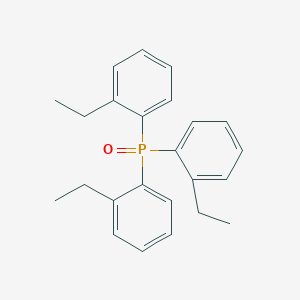
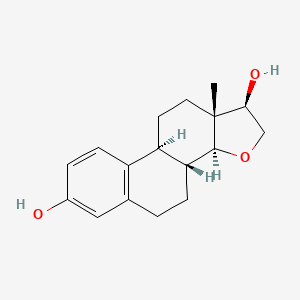


![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
